2beta-Isopropylaziridine
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Overview
Description
2beta-Isopropylaziridine is a nitrogen-containing, three-membered ring heterocycle. It is a derivative of aziridine, characterized by the presence of an isopropyl group at the 2-position. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2beta-Isopropylaziridine can be synthesized through several methods:
Cyclization of Haloamines and Amino Alcohols: An intramolecular nucleophilic substitution reaction where an amine displaces an adjacent halide to form the aziridine ring.
Nitrene Addition: Nitrenes, generated from organic azides or other precursors, add to alkenes to form aziridines.
Ring-Opening of Epoxides: Epoxides react with amines, followed by ring closure to form aziridines.
Industrial Production Methods: The industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters .
Chemical Reactions Analysis
Types of Reactions: 2beta-Isopropylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Polymerization: Aziridines can undergo anionic or cationic ring-opening polymerization to form polyamines.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Polymerization Catalysts: Anionic polymerization often uses strong bases, while cationic polymerization uses Lewis acids.
Major Products:
Primary Amines: Resulting from nucleophilic ring-opening.
Polyamines: Formed through polymerization reactions.
Scientific Research Applications
2beta-Isopropylaziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Aziridine derivatives exhibit antimicrobial and antitumor activities.
Medicine: Investigated for potential use in drug development due to its biological activities.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 2beta-Isopropylaziridine involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with biological molecules, conferring antimicrobial and antitumor properties .
Comparison with Similar Compounds
Aziridine: The parent compound, with similar reactivity but lacking the isopropyl group.
Cyclopentylaziridine: A cycloalkane-fused aziridine with different steric properties.
Cyclohexylaziridine: Another cycloalkane-fused aziridine with unique reactivity.
Uniqueness: 2beta-Isopropylaziridine is unique due to the presence of the isopropyl group, which influences its reactivity and steric properties. This makes it a valuable intermediate for specific synthetic applications .
Properties
IUPAC Name |
(2S)-2-propan-2-ylaziridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQHOGTBDMULK-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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